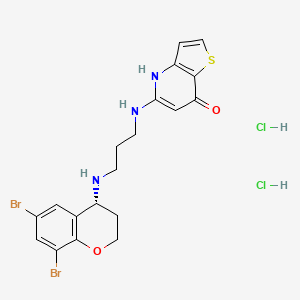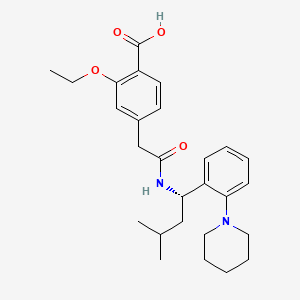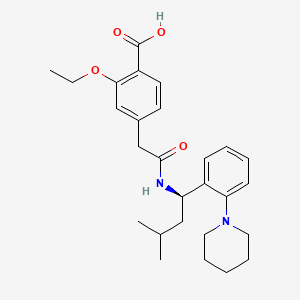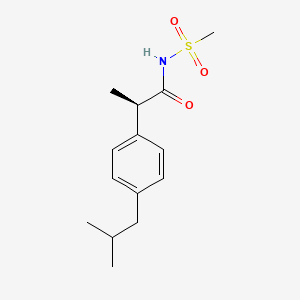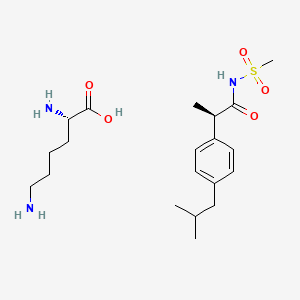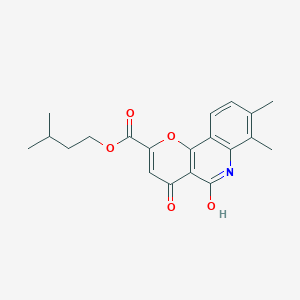
1,2-Dibenzoyl-1-tert-butylhydrazine
Übersicht
Beschreibung
1,2-Dibenzoyl-1-tert-butylhydrazine, also known as N’-Benzoyl-N’-tert-butylbenzohydrazide, is a compound with the molecular formula C18H20N2O2 . It has an average mass of 296.364 Da and a monoisotopic mass of 296.152466 Da . It is mainly used as an ecdysone agonist that induces premature molting in all stages of larval development of certain insects .
Chemical Reactions Analysis
1,2-Dibenzoyl-1-tert-butylhydrazine is an ecdysone agonist, which means it can bind to ecdysone receptors and mimic the action of ecdysone, a hormone that triggers molting in insects . This compound is effective against many pests such as lepidoptera, diptera, and coleoptera .Physical And Chemical Properties Analysis
1,2-Dibenzoyl-1-tert-butylhydrazine has a density of 1.1±0.1 g/cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP is 2.33, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 2.53 . The polar surface area is 49 Å2, and the molar volume is 262.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Agriculture: Insect Growth Regulation
“1,2-Dibenzoyl-1-tert-butylhydrazine” is utilized as an ecdysone agonist in agriculture. It induces premature molting in larval stages of pests like the tobacco hornworm, Manduca sexta, disrupting their life cycle and preventing crop damage . This compound is particularly effective against a range of destructive pests, including lepidopteran species, which are known to cause significant losses in crops such as vegetables and rice .
Environmental Science: Ecotoxicity Studies
In environmental science, the ecotoxicity of this compound has been studied, particularly its effects on non-target species like Daphnia magna. The research helps in understanding the ecological risks associated with its use in agriculture, ensuring that its application does not adversely affect aquatic ecosystems .
Material Science: Crystal Structure Analysis
The crystal structure of “1,2-Dibenzoyl-1-tert-butylhydrazine” has been determined, revealing a monoclinic system with a gauche conformation of the N-N bond. This structural information is crucial for material scientists who are exploring the compound’s potential use in developing new materials with specific properties .
Analytical Chemistry: Molecular Modelling
Analytical chemists employ molecular modelling to understand the structure-activity relationship of “1,2-Dibenzoyl-1-tert-butylhydrazine”. This is particularly useful in drug design, where the compound’s interactions with biological targets can be predicted and optimized .
Biochemistry: Insect Hormone Mimicry
Biochemically, “1,2-Dibenzoyl-1-tert-butylhydrazine” acts as a mimic of insect hormones, specifically ecdysone. It has been shown to have a potent effect on the development of larvae, such as those of the spruce budworm, leading to early apolysis and mortality. This application is significant in controlling pest populations that threaten forestry resources .
Pharmacology: Insecticide Development
In pharmacology, the compound’s role as an ecdysone agonist is harnessed to develop insecticides. Its ability to interfere with the normal developmental processes of insects makes it a valuable tool for managing pest-related issues in various settings .
Industrial Uses: Pest Control
Industrially, “1,2-Dibenzoyl-1-tert-butylhydrazine” is used for pest control in agricultural settings. It is applied to manage pests in vegetables and rice, targeting species that are particularly harmful to these crops .
Wirkmechanismus
Target of Action
The primary target of 1,2-Dibenzoyl-1-tert-butylhydrazine is the ecdysone receptor in insects . Ecdysone is a hormone that controls molting in insects. The compound acts as a nonsteroidal ecdysone agonist , meaning it can bind to the ecdysone receptor and mimic the hormone’s action.
Mode of Action
1,2-Dibenzoyl-1-tert-butylhydrazine interacts with its targets by binding to the ecdysone receptor, thereby mimicking the action of the ecdysone hormone . This interaction triggers a series of changes in the insect, including early apolysis (separation of the old exoskeleton) and subsequent mortality at certain concentrations .
Biochemical Pathways
The compound affects the ecdysone signaling pathway, which is crucial for insect development and metamorphosis . By acting as an ecdysone agonist, it disrupts normal hormonal regulation, leading to premature molting and eventually death .
Result of Action
The primary molecular effect of 1,2-Dibenzoyl-1-tert-butylhydrazine’s action is the premature molting in insects, leading to their death . On a cellular level, it disrupts normal cell processes by interfering with the ecdysone signaling pathway .
Action Environment
The action, efficacy, and stability of 1,2-Dibenzoyl-1-tert-butylhydrazine can be influenced by various environmental factors. For instance, it is used mainly in rice fields , suggesting that its effectiveness may be optimized in such environments.
Safety and Hazards
1,2-Dibenzoyl-1-tert-butylhydrazine is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N'-benzoyl-N'-tert-butylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)20(17(22)15-12-8-5-9-13-15)19-16(21)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISLLQUWIJASOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073800 | |
| Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibenzoyl-1-tert-butylhydrazine | |
CAS RN |
112225-87-3 | |
| Record name | 1,2-Dibenzoyl-1-(tert-butyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112225-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibenzoyl-tert-butylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112225873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-benzoyl-N'-tert-butylbenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBENZOYL-1-TERT-BUTYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA6UVC88VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


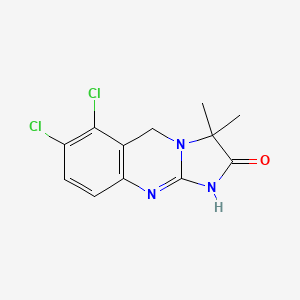

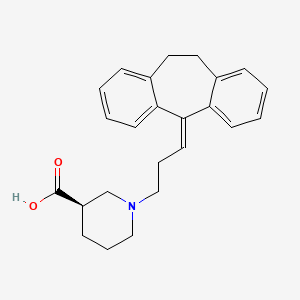

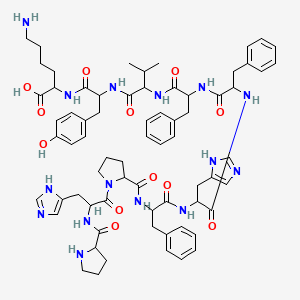
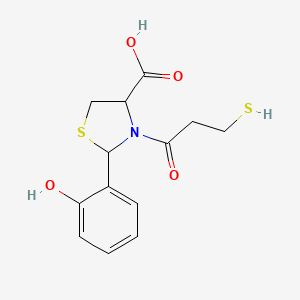
![4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1680515.png)
